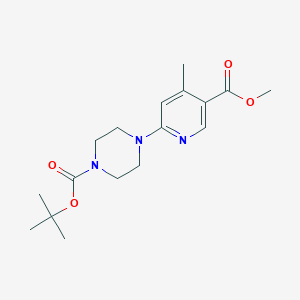
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with piperazine and tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its unique methoxycarbonyl group may enhance its pharmacological profile, making it suitable for targeting specific biological pathways.
Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibit anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.
Neuropharmacology
The compound may also have applications in neuropharmacology. Its structural similarity to known neuroactive compounds suggests it could interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders.
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Multi-Step Synthesis
The synthesis of this compound typically involves multi-step processes that require careful optimization of reaction conditions to maximize yield and purity. The following table summarizes some key synthetic routes:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | N-Alkylation | tert-butyl bromide, piperazine | 85 |
| 2 | Esterification | methoxycarbonyl chloride, base | 90 |
| 3 | Cyclization | appropriate coupling agents | 75 |
Pharmacological Research
The pharmacodynamics and potential therapeutic applications of this compound are under investigation, focusing on its interactions with biological targets.
Interaction Studies
Studies involving interaction with specific receptors or enzymes are crucial for understanding the compound's mechanism of action. These interactions could elucidate its role in modulating biological processes relevant to disease states.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various research contexts:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperazine derivatives, including this compound, demonstrating its potential as an anticancer agent .
- Another investigation focused on the neuropharmacological aspects, revealing promising results regarding its efficacy in modulating neurotransmitter activity in animal models .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(methoxycarbonyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both a methoxycarbonyl group and a methylpyridinyl group. These functional groups confer specific chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with biological targets, making it a versatile compound in various applications .
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-methoxycarbonyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-12-10-14(18-11-13(12)15(21)23-5)19-6-8-20(9-7-19)16(22)24-17(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
IJKKRKOROSPRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















